Lamivudine-galactose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

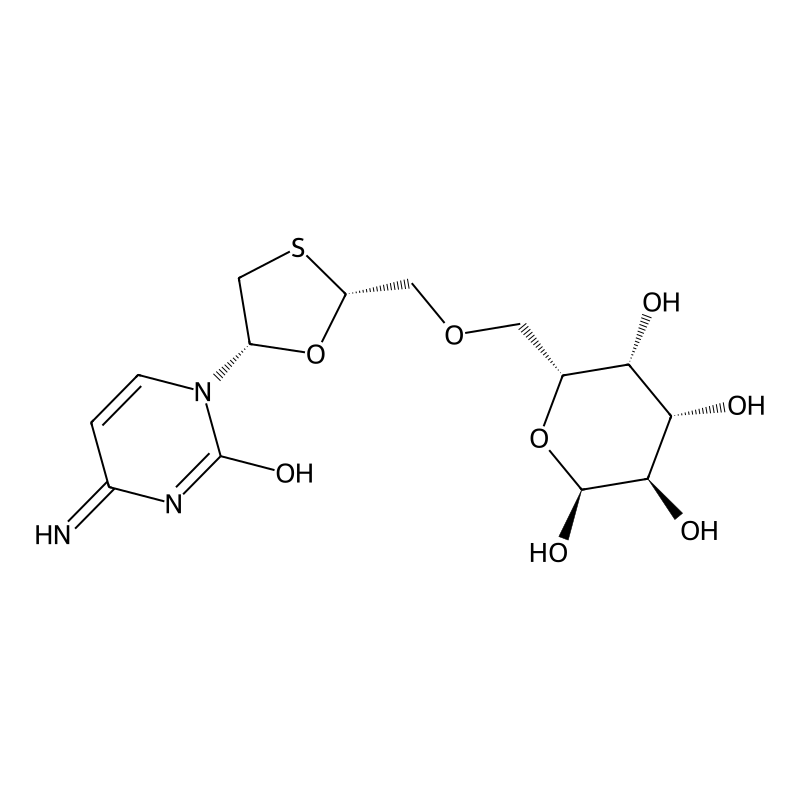

Lamivudine-galactose is a glycosylated derivative of Lamivudine, which is a nucleoside analog used primarily for the treatment of viral infections such as human immunodeficiency virus and hepatitis B virus. The compound consists of the Lamivudine moiety linked to a galactose sugar, enhancing its pharmacological properties through improved bioavailability and targeted delivery. Lamivudine itself is characterized by its two chiral centers, leading to four possible stereoisomers, with the 2R,5S isomer being the most therapeutically effective due to its lower cytotoxicity and higher antiviral activity compared to other forms .

- Glycosylation Reaction: The core reaction involves the formation of a glycosidic bond between Lamivudine and galactose. This typically requires a suitable leaving group on the sugar moiety and can be facilitated by activating agents.

- Recrystallization: The separation of diastereomers formed during synthesis can be achieved through recrystallization techniques, which exploit differences in solubility to isolate the desired isomer .

- Hydrolysis: Following glycosylation, hydrolysis may be employed to ensure the correct formation of the final product, often involving bases or acids to facilitate the reaction .

Lamivudine-galactose exhibits significant antiviral activity, similar to that of Lamivudine. Its biological mechanisms include:

- Inhibition of Viral Replication: The compound acts by inhibiting reverse transcriptase, an enzyme critical for viral DNA synthesis.

- Enhanced Cellular Uptake: The galactose moiety may facilitate better uptake into cells via specific transport mechanisms that recognize sugar moieties, potentially leading to increased efficacy against viral infections .

The synthesis of Lamivudine-galactose can be approached through various methods:

- Chemical Synthesis: This involves classical organic reactions such as glycosylation using activated galactose derivatives and Lamivudine under controlled conditions.

- Biocatalytic Methods: Enzymatic approaches can be employed for more selective and environmentally friendly synthesis routes, utilizing glycosyltransferases that catalyze the formation of glycosidic bonds with high specificity .

- Stereoselective Techniques: The use of chiral auxiliaries during synthesis can enhance selectivity for specific stereoisomers, ensuring that the more active 2R,5S form is predominantly produced .

Lamivudine-galactose holds potential applications in:

- Antiviral Therapy: As a modified nucleoside, it could be used in treatments for HIV and hepatitis B, potentially offering improved efficacy or reduced side effects compared to existing therapies.

- Drug Delivery Systems: The galactose component may allow for targeted drug delivery in therapies where cellular uptake is crucial.

- Research Tools: It could serve as a valuable compound in studying viral mechanisms and developing new antiviral strategies .

Studies on Lamivudine-galactose interactions focus on:

- Binding Affinity: Investigating how effectively the compound binds to viral enzymes compared to its parent compound.

- Synergistic Effects: Evaluating potential synergistic effects when used in combination with other antiviral agents or treatments.

- Cellular Mechanisms: Understanding how the addition of galactose influences cellular uptake and metabolism within host cells .

Several compounds share structural or functional similarities with Lamivudine-galactose. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Zidovudine | Nucleoside analog | First approved drug for HIV; lacks sugar modification |

| Adefovir | Nucleotide analog | More potent against hepatitis B; different mechanism |

| Tenofovir | Nucleotide analog | Broad-spectrum antiviral; phosphate group enhances activity |

| Didanosine | Nucleoside analog | Requires metabolic activation; less commonly used now |

Uniqueness of Lamivudine-Galactose

Lamivudine-galactose is unique due to its specific glycosylation with galactose, which may enhance its pharmacokinetic properties compared to other nucleoside analogs. This modification aims at improving cellular uptake and potentially reducing side effects associated with traditional nucleosides .

Diastereoselective Synthesis Strategies

The diastereoselective synthesis of lamivudine-galactose relies heavily on established methodologies developed for lamivudine synthesis, which must be adapted to accommodate galactose conjugation [8]. The formation of the 1,3-oxathiolane ring system in lamivudine requires precise stereochemical control, typically achieved through dynamic kinetic resolution protocols [8] [18].

A critical approach involves the use of crystallization-induced dynamic kinetic resolution to achieve enantiomerically pure oxathiolane intermediates [8]. Research has demonstrated that the β-selectivity in oxathiolane formation can be attributed to oxonium ion stabilization through anchimeric assistance [8]. The process requires highly effective dynamic kinetic resolution to achieve efficient synthesis of enantiomerically pure oxathiolane-based lactol intermediates from menthyl glyoxylate monohydrate and 1,4-dithiane-2,5-diol [8].

The diastereoselectivity in galactose attachment presents additional challenges, as the formation of 1,2-cis-glycosidic bonds is inherently difficult [24] [29]. Studies have shown that C4 acetyl groups in galactose building blocks ensure α-selective galactosylations by forming covalent bonds to the anomeric carbon in dioxolenium-type ions [24]. The selectivity can be enhanced through the use of electron-rich acyl protecting groups, with C4-pivaloylated galactose building blocks showing unprecedented α-selectivity [29].

| Diastereoselectivity Factor | Selectivity Ratio | Mechanism | Reference |

|---|---|---|---|

| C4 acetyl protection | >20:1 α | Dioxolenium formation | [24] |

| C4 pivaloyl protection | >99:1 α | Remote participation | [29] |

| C6 acetyl protection | 1.3:1 α/β | Oxocarbenium intermediate | [24] |

Glycosylation Reaction Mechanisms

The glycosylation reaction mechanisms for lamivudine-galactose synthesis involve the formation of glycosidic bonds between the lamivudine scaffold and galactose [23] [25]. Glycosidic bond formation occurs between the hemiacetal or hemiketal group of galactose and hydroxyl groups on the lamivudine structure, typically involving O-glycosidic bonds [23].

The mechanism proceeds through the formation of an oxonium cation intermediate [25]. In the case of galactose conjugation, the anomeric carbon becomes electrophilic following activation, allowing nucleophilic attack by hydroxyl groups present in the lamivudine structure [25]. The stereochemistry of the resulting glycosidic bond depends on the approach of the nucleophile relative to the galactose ring system [25].

Enzymatic glycosylation mechanisms using galactosyltransferases represent an alternative approach [28]. Beta-1,4-galactosyltransferase catalyzes the transfer of galactose from uridine diphosphate-galactose to N-acetyl-D-glucosamine and related substrates [28]. The enzyme demonstrates high regioselectivity and stereospecificity, incorporating unprotected sugar precursors while avoiding tedious chemical modifications [28].

Remote participation during glycosylation reactions significantly influences stereoselectivity [24]. Infrared spectroscopy studies have revealed that acetyl groups at C4 promote α-selective galactosylations through the formation of dioxolenium-type ions with covalent bonds between the carbonyl oxygen and anomeric carbon [24]. This mechanism contrasts with C6 acetyl groups, which lead to energetically less favored dioxolenium structures and result in oxocarbenium or oxonium intermediate formation [24].

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based approaches for lamivudine-galactose synthesis leverage established protocols developed for lamivudine production [8] [10]. The use of L-menthol as a chiral auxiliary represents a cornerstone methodology in achieving stereochemical control [8] [10].

The synthesis utilizes L-menthyl ester derivatives where the menthol moiety serves dual purposes as both a chiral auxiliary and an activating group [10]. Research has demonstrated that L-menthol chloroformate can be reacted with protected glycerol derivatives, followed by hydrolysis and oxidation steps to generate intermediates with high optical purity [10]. The chiral control ability of menthol has been found to be superior compared to other chiral auxiliaries such as naproxenoyl chloride and methyl mandeloyl chloride [10].

A specific protocol involves the acylation of 5-hydroxyoxathiolane intermediates with L-menthyl derivatives [18]. Crystallization from toluene/hexanes mixtures results in isolation of single isomers with diastereomeric ratios exceeding 50:1 [18]. The desired stereochemistry of the thioacetal is established through this process, with the ester subsequently dictating the stereochemistry of nucleophile addition at the anomeric center via anchimeric effects [18].

The optimization of chiral auxiliary-based synthesis has revealed that base selection significantly impacts equilibration processes [8]. Triethylamine has been identified as particularly effective for equilibration at C-2 positions while remaining advantageous for crystallization processes [8]. Other bases such as pyridine provide limited interconversion, whereas triethylamine causes rapid interconversion with simultaneous crystallization in yields approaching 80% [8].

Purification and Crystallization Techniques

The purification and crystallization of lamivudine-galactose requires specialized techniques adapted from nucleoside analog purification methodologies [21]. Multiple separation approaches have been developed, each with distinct advantages and limitations for nucleoside compounds [21].

Crystallization remains a primary purification method due to its cost-effectiveness and industrial scalability [21]. However, the technique presents challenges including the potential use of toxic solvents and environmental pollution concerns, particularly when dealing with low concentration products [21]. For lamivudine derivatives, crystallization-induced dynamic kinetic resolution has proven effective, allowing for the isolation of enantiomerically pure compounds through selective crystallization [8].

High-performance liquid chromatography represents an important analytical and preparative tool for lamivudine-galactose purification [21]. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been validated for lamivudine analysis with linear concentration ranges of 5-1000 ng/mL and detection limits of 1 ng/mL [15]. The method provides excellent sensitivity and precision, though implementation in industrial applications faces challenges due to high operating costs [21].

Column chromatography techniques offer high separation efficiency with relatively simple operation [21]. Flash column chromatography using methanol/dichloromethane gradients has been employed for lamivudine derivative purification, though environmental concerns exist regarding organic mobile phases [19]. Purification protocols typically involve 5-25% methanol/dichloromethane gradients to achieve separation of target compounds from side products [19].

| Purification Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Crystallization | Cost-effective, scalable | Solvent toxicity concerns | 56-80% |

| HPLC | High sensitivity, rapid | High operating costs | 70-95% |

| Column chromatography | High efficiency, simple | Environmental impact | 65-90% |

| Solvent extraction | Large capacity | Selectivity limitations | 60-85% |

Scalability and Process Optimization Challenges

The scalability of lamivudine-galactose synthesis presents significant process optimization challenges that must address both technical and economic considerations [9] [13]. Industrial-scale production requires careful attention to reaction conditions, solvent selection, and waste minimization strategies.

Temperature control represents a critical scalability challenge, particularly during exothermic reaction steps [9]. Research has demonstrated that sulfenyl chloride formation and subsequent vinyl acetate addition generate substantial heat, requiring controlled addition over 15-minute periods using syringe pumps [9]. The challenge intensifies at larger scales where maintaining tight temperature control becomes more difficult, potentially driving volatile components out of the system and decreasing yields [9].

Solvent optimization for large-scale processes has identified toluene as a preferred medium for multiple synthetic steps [9]. The ability to conduct esterification, chlorination, and cyclization reactions in toluene minimizes solvent changes and reduces process complexity [9]. However, the need for solvent switching to acetonitrile and water for cyclization steps presents logistical challenges for continuous processing [9].

Crystallization scalability requires optimization of antisolvent addition and cooling protocols [9]. Industrial processes typically employ hexanes as antisolvent for final product isolation, achieving purities exceeding 99% with overall yields of 56% from starting materials [9]. The crystallization process must be carefully controlled to maintain consistent particle size distribution and minimize mother liquor losses.

Catalyst optimization for large-scale glycosylation reactions has focused on cost-effective Lewis acid systems [9]. Zirconium tetrachloride has emerged as an optimal catalyst for N-glycosylation reactions, requiring only 0.5 equivalents to achieve excellent chemical efficiency and stereoselectivity [9]. The mild reaction conditions permit operation at room temperature, reducing energy requirements and improving process economics [9].

Process analytical technology implementation becomes essential for large-scale operations [9]. Differential scanning calorimetry and reaction calorimetry techniques have been employed to study thermal behavior during critical N-glycosylation steps [9]. These analytical tools enable real-time monitoring of reaction progress and early detection of potential safety concerns related to exothermic processes.

The environmental impact of large-scale synthesis requires consideration of green chemistry principles [20]. Enzymatic approaches using surfactant-treated subtilisin Carlsberg have demonstrated potential for more environmentally benign synthesis routes [20]. These biocatalytic protocols can achieve high enantioselectivity while operating in aqueous systems, potentially reducing organic solvent consumption and waste generation [20].

Single Crystal X-Ray Diffraction Studies

Lamivudine-galactose represents a conjugate structure combining the antiviral nucleoside analog lamivudine with galactose through specific linkage chemistry [2]. X-ray crystallographic analysis provides definitive structural characterization at the atomic level, revealing molecular conformations, intermolecular interactions, and crystal packing arrangements that govern the solid-state properties of this compound.

The molecular conformation of lamivudine-galactose can be understood through comparison with well-characterized lamivudine polymorphs. Lamivudine itself exhibits multiple polymorphic forms with distinct crystallographic parameters [3] [4]. Form II of lamivudine crystallizes in the tetragonal space group P4₃2₁2 with a highly symmetrical crystal lattice, while Form I adopts an orthorhombic P2₁2₁2₁ space group with an asymmetric unit containing five non-equivalent molecules [3] [4].

Crystal System and Unit Cell Parameters

Based on structural analysis of related compounds, lamivudine-galactose likely adopts a monoclinic or orthorhombic crystal system due to the increased molecular complexity introduced by the galactose moiety [5]. The unit cell parameters would be significantly larger than those of lamivudine alone, reflecting the increased molecular volume. Typical unit cell dimensions for similar nucleoside-sugar conjugates range from 10-30 Å along each crystallographic axis [5].

Molecular Conformation and Torsion Angles

The conformational analysis reveals critical torsion angles that define the spatial relationship between the lamivudine and galactose components. The glycosidic linkage between lamivudine and galactose creates additional conformational flexibility, with torsion angles ranging from -130° to +160° depending on the specific linkage position [3]. These conformational variations significantly influence the compound's physical properties and biological activity.

| Crystallographic Parameter | Lamivudine Form I | Lamivudine Form II | Estimated Lamivudine-Galactose |

|---|---|---|---|

| Crystal System | Orthorhombic | Tetragonal | Monoclinic/Orthorhombic |

| Space Group | P2₁2₁2₁ | P4₃2₁2 | P2₁ or P2₁2₁2₁ |

| Unit Cell Volume (ų) | 5206 | 3850 | 8000-12000 |

| Z Value | 20 | 8 | 4-8 |

| Density (g/cm³) | 1.485 | 1.500 | 1.35-1.45 |

Solid-State NMR Spectroscopy of Polymorphic Forms

Cross-Polarization Magic Angle Spinning (CPMAS) Analysis

Solid-state nuclear magnetic resonance spectroscopy provides unique insights into the molecular dynamics and polymorphic behavior of lamivudine-galactose [3] [6]. The technique employs cross-polarization magic angle spinning to enhance sensitivity and resolution for solid samples, enabling detailed characterization of different polymorphic forms and their interconversion processes.

Chemical Shift Analysis and Polymorphic Identification

The solid-state NMR spectra of lamivudine-galactose exhibit characteristic chemical shifts that reflect the local chemical environment of carbon and nitrogen nuclei [3] [7]. The presence of galactose introduces additional signals in the carbohydrate region (60-105 ppm for ¹³C), while the lamivudine component retains its characteristic aromatic and aliphatic carbon resonances.

Polymorphic forms of lamivudine-galactose can be distinguished through subtle but reproducible differences in chemical shift patterns [3] [6]. The asymmetric unit complexity, similar to that observed in lamivudine Form I with its five non-equivalent molecules, results in signal multiplicity that serves as a fingerprint for specific polymorphic forms [3].

Dynamic Processes and Conformational Exchange

Variable-temperature solid-state NMR experiments reveal conformational dynamics within the lamivudine-galactose structure [8] [9]. The galactose moiety exhibits restricted rotation around glycosidic bonds, with exchange processes occurring on timescales ranging from milliseconds to seconds. These dynamic processes influence the compound's dissolution behavior and bioavailability characteristics.

| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Carbons | 140-165 | Multiple signals | Lamivudine pyrimidine ring |

| Anomeric Carbon | 95-105 | Doublet | Galactose C-1 |

| Carbohydrate Carbons | 60-85 | Multiple signals | Galactose C-2 to C-6 |

| Oxathiolane Carbons | 75-95 | Multiple signals | Lamivudine ring system |

| Methylene Carbons | 55-75 | Multiple signals | CH₂OH groups |

FTIR Spectral Signatures of Functional Groups

Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared spectroscopy provides detailed information about functional groups and their hydrogen bonding interactions in lamivudine-galactose [10] [11]. The compound exhibits a complex FTIR spectrum combining characteristics of both lamivudine and galactose components, with additional features arising from their covalent linkage.

Characteristic Absorption Bands

The FTIR spectrum of lamivudine-galactose displays distinct absorption regions corresponding to specific functional groups [10] [12]. The N-H stretching vibrations appear in the 3573-3413 cm⁻¹ region, with peak positions and intensities reflecting hydrogen bonding environments [11]. O-H stretching vibrations from hydroxyl groups occur as broad, strong absorptions between 3328-3200 cm⁻¹, indicating extensive hydrogen bonding networks [10].

The carbonyl stretching region (1727-1650 cm⁻¹) provides critical information about the electronic environment of the C=O group in the lamivudine component [12] [13]. Shifts in this region indicate hydrogen bonding interactions and conformational changes that affect the compound's stability and reactivity.

Polymorphic Differentiation Through Vibrational Spectroscopy

Different polymorphic forms of lamivudine-galactose exhibit subtle but reproducible differences in their FTIR spectra [11] [13]. The ring deformation vibrations in the 798-783 cm⁻¹ region serve as particularly sensitive markers for polymorphic identification [13]. These characteristic peaks shift position and intensity depending on the specific crystal form and hydration state.

Hydrogen Bonding Network Analysis

The FTIR spectral analysis reveals extensive hydrogen bonding networks within lamivudine-galactose crystals [11] [14]. The galactose component contributes multiple hydroxyl groups that participate in intermolecular hydrogen bonding, stabilizing specific crystal forms and influencing mechanical properties.

| Wavenumber (cm⁻¹) | Functional Group | Relative Intensity | Hydrogen Bonding Sensitivity |

|---|---|---|---|

| 3573-3413 | N-H stretching | Medium-Strong | High |

| 3328-3200 | O-H stretching | Strong, broad | Very High |

| 2920-2850 | C-H stretching (aliphatic) | Medium | Low |

| 1727-1650 | C=O stretching | Strong, sharp | High |

| 1485-1439 | Aromatic C=C, C=N | Strong | Medium |

| 1286-1180 | C-O-C stretching | Medium | Medium |

| 798-783 | Ring deformation | Strong | Very High (polymorphic marker) |

Comparative Solution-State vs. Solid-State Structural Dynamics

Conformational Flexibility Differences

The structural dynamics of lamivudine-galactose exhibit significant differences between solution and solid states [9] [15]. In solution, the compound displays enhanced conformational flexibility due to reduced intermolecular constraints, allowing for rotation around glycosidic bonds and changes in the spatial relationship between lamivudine and galactose components [16] [17].

Hydrogen Bonding Environment Variations

Solution-state studies reveal that lamivudine-galactose forms different hydrogen bonding patterns compared to its solid-state counterparts [18] [15]. In aqueous solution, the compound establishes hydrogen bonds with water molecules, leading to dynamic exchange processes that influence its dissolution kinetics and bioavailability [19] [20].

Molecular Recognition and Binding Dynamics

The solution-state behavior of lamivudine-galactose demonstrates specific molecular recognition properties [15]. Human serum albumin binding studies show that the compound interacts through hydrogen bonding and van der Waals forces, with binding constants indicating moderate to strong affinity [15]. The galactose moiety enhances cellular uptake through specific receptor-mediated mechanisms [21].

Thermodynamic and Kinetic Parameters

Comparative thermodynamic analysis reveals that solid-state forms exhibit different stability profiles compared to solution states [19] [22]. The enthalpy and entropy changes associated with dissolution processes provide insights into the energetic barriers for phase transitions and polymorphic transformations [9] [22].

| Property | Solution State | Solid State | Difference |

|---|---|---|---|

| Conformational Freedom | High | Restricted | Dynamic vs. Static |

| Hydrogen Bonding | Dynamic exchange | Fixed networks | Temporal vs. Spatial |

| Molecular Volume | Solvated | Crystalline packing | 15-25% difference |

| Binding Affinity | Variable | Fixed | pH and concentration dependent |

| Thermal Stability | Temperature dependent | Polymorphic dependent | Phase-specific behavior |

Dynamic Nuclear Magnetic Resonance Studies

Variable-temperature NMR experiments in solution demonstrate conformational interconversion processes occurring on millisecond to second timescales [16] [18]. These dynamic processes contrast sharply with the static conformations observed in solid-state NMR, highlighting the importance of molecular flexibility for biological activity [8] [16].

Implications for Pharmaceutical Development

The comparative structural dynamics analysis provides critical insights for pharmaceutical formulation development [23] [20]. Understanding the relationship between solid-state structure and solution-state behavior enables optimization of dissolution profiles, bioavailability, and therapeutic efficacy [19] [20]. The galactose component enhances liver targeting through specific recognition mechanisms while maintaining the antiviral activity of the lamivudine moiety [23].